molecular formula C17H13F3N4OS B11968107 5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11968107
M. Wt: 378.4 g/mol
InChI Key: NTPYMWXWDWRUCC-UFFVCSGVSA-N
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Description

5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenoxymethyl group, a trifluoromethyl-substituted phenyl group, and a hydrosulfide moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.

    Formation of the Schiff Base: The Schiff base is formed by reacting the triazole intermediate with 4-(trifluoromethyl)benzaldehyde under acidic conditions.

    Introduction of the Hydrosulfide Group: The final step involves the reaction of the Schiff base intermediate with hydrogen sulfide gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(phenoxymethyl)-4H-1,2,4-triazole: Lacks the Schiff base and hydrosulfide groups.

    4-(trifluoromethyl)phenyl-1,2,4-triazole: Lacks the phenoxymethyl and hydrosulfide groups.

Uniqueness

    Structural Complexity: The presence of multiple functional groups (phenoxymethyl, trifluoromethyl, Schiff base, and hydrosulfide) makes this compound structurally unique.

    Biological Activity: The combination of these functional groups contributes to its diverse biological activities, making it a valuable compound for research.

Properties

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

3-(phenoxymethyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)13-8-6-12(7-9-13)10-21-24-15(22-23-16(24)26)11-25-14-4-2-1-3-5-14/h1-10H,11H2,(H,23,26)/b21-10+

InChI Key

NTPYMWXWDWRUCC-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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